Methyl 7-bromo-2-fluorobenzofuran-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-fluoro-5-benzofurancarboxylic acid methyl ester typically involves the introduction of bromine and fluorine substituents onto the benzofuran ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of proton quantum tunneling and free radical cyclization cascade methods has been reported to construct complex benzofuran rings with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-fluoro-5-benzofurancarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) and fluorine (F₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
7-Bromo-2-fluoro-5-benzofurancarboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-Bromo-2-fluoro-5-benzofurancarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.
Indole derivatives: Contain a nitrogen atom in the ring system and exhibit diverse biological activities.
Uniqueness
7-Bromo-2-fluoro-5-benzofurancarboxylic acid methyl ester stands out due to its specific halogen substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance its lipophilicity and ability to interact with biological membranes, making it a valuable compound for drug development .
Properties
Molecular Formula |
C10H6BrFO3 |
---|---|
Molecular Weight |
273.05 g/mol |
IUPAC Name |
methyl 7-bromo-2-fluoro-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C10H6BrFO3/c1-14-10(13)6-2-5-4-8(12)15-9(5)7(11)3-6/h2-4H,1H3 |
InChI Key |
XRAFYFBNEXGJPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=C(O2)F)Br |
Origin of Product |
United States |
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